3-Methoxycarbonyloxymethyl-aniline
Description
3-Methoxycarbonyloxymethyl-aniline is an aromatic amine derivative featuring a methoxycarbonyloxymethyl (-CH₂-O-CO-OCH₃) substituent at the 3-position of the aniline ring. This compound is synthesized via nucleophilic substitution or esterification reactions. describes a related compound, 3-Methoxycarbonyl-N,N-dimethylaniline, synthesized from methyl 3-aminobenzoate, paraformaldehyde, and NaBH₃CN in acetic acid, suggesting analogous synthetic routes for the target compound .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(3-aminophenyl)methyl methyl carbonate |
InChI |
InChI=1S/C9H11NO3/c1-12-9(11)13-6-7-3-2-4-8(10)5-7/h2-5H,6,10H2,1H3 |
InChI Key |
RRQPJERSRXTHEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCC1=CC(=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Aniline Derivatives
*Calculated based on molecular formula C₁₀H₁₃NO₄.
Substituent Effects on Reactivity and Stability
- Ester vs. Halogen Groups : The methoxycarbonyloxymethyl group in the target compound enhances electrophilicity at the carbonyl carbon, making it susceptible to hydrolysis under acidic/basic conditions. In contrast, 3-Chloro-4-[(3-Fluorophenyl)Methoxy]Aniline () exhibits stability due to electron-withdrawing halogen atoms, favoring applications in environments requiring resistance to degradation .
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